molecular formula C13H11NO3S B3387434 3-Methyl-4-(thiophene-2-amido)benzoic acid CAS No. 827002-04-0

3-Methyl-4-(thiophene-2-amido)benzoic acid

Cat. No.: B3387434
CAS No.: 827002-04-0
M. Wt: 261.3 g/mol
InChI Key: GDKNIJWRYXSJJJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophene-2-amido)benzoic acid (CAS 827002-04-0) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C13H11NO3S and a molecular weight of 261.30 g/mol, belongs to the class of thiophene-containing derivatives . Thiophene rings are privileged structures in medicinal chemistry, known for their versatile applications in the synthesis of compounds with diverse biological activities . Researchers value this scaffold for developing new molecular entities, as thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities . The structure features both a carboxylic acid and an amide functional group, providing two potential sites for further chemical modification, making it a versatile intermediate for constructing more complex molecules in drug discovery and material science. The product is characterized by a purity of 95% or higher and is typically stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-4-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKNIJWRYXSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Methyl 4 Thiophene 2 Amido Benzoic Acid

Retrosynthetic Analysis of the Target Molecule

A retrosynthetic analysis of 3-Methyl-4-(thiophene-2-amido)benzoic acid reveals that the most logical disconnection is at the amide bond. This bond links two primary building blocks: 3-Methyl-4-aminobenzoic acid and a derivative of thiophene-2-carboxylic acid. This approach simplifies the synthesis into the preparation of these two key precursors and their subsequent coupling. The retrosynthesis can be visualized as follows:

Figure 1: Retrosynthetic Analysis

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. ucl.ac.uk The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that typically requires activation of the carboxylic acid. youtube.com

Direct Amidation and Coupling Reagent-Mediated Syntheses

Direct amidation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid. umich.edu These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acyl halide, in situ. umich.edu

Commonly used coupling reagents in laboratory and industrial settings include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). ucl.ac.uk The use of an acid chloride, formed by reacting the carboxylic acid with an agent like thionyl chloride or oxalyl chloride, is another prevalent method for activating the carboxylic acid before its reaction with the amine. ucl.ac.uknumberanalytics.com

Optimization of Reaction Conditions and Catalyst Selection

The choice of solvent, base, and any additives can significantly impact the yield and purity of the amide product. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used due to their ability to dissolve a wide range of reactants. ucl.ac.uk However, due to safety and environmental concerns, greener solvent alternatives are increasingly being explored. ucl.ac.uk The addition of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and improve the efficiency of the coupling process. hhu.de

Recent advancements have focused on catalytic methods for amide bond formation, which offer a more sustainable approach by reducing the amount of waste generated. researchgate.net

Synthesis of Key Precursors: 3-Methyl-4-aminobenzoic acid and Thiophene-2-carboxylic acid derivatives

The successful synthesis of the target molecule relies on the efficient preparation of its precursors.

3-Methyl-4-aminobenzoic acid is commonly synthesized from 3-methyl-4-nitrobenzoic acid. chemicalbook.comchemicalbook.com The nitro group can be reduced to an amine using various methods, with catalytic hydrogenation being a common and efficient approach. This typically involves using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.comchemicalbook.com The reaction is usually carried out in a solvent like methanol. chemicalbook.comchemicalbook.com An alternative method involves the use of iron powder in the presence of an acid. google.com

Thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org A variety of synthetic routes exist for its derivatives. For instance, functionalization of the thiophene (B33073) ring can be achieved through reactions like bromination followed by metal-catalyzed cross-coupling reactions to introduce various substituents. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org In the context of amide synthesis, this translates to minimizing waste, using less hazardous chemicals, and improving energy efficiency. bohrium.comsemanticscholar.org

Key green strategies include:

Catalytic Amidation: The development of catalysts that can directly promote amide bond formation from carboxylic acids and amines without the need for stoichiometric activating agents is a major focus. researchgate.netnumberanalytics.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or using water as a solvent, can significantly reduce the environmental impact. bohrium.comsemanticscholar.orgnih.gov Mechanochemical methods, which use mechanical force to drive reactions, are also being explored. numberanalytics.com

Biocatalysis: Enzymes, such as lipases and proteases, can be used to catalyze amide bond formation with high selectivity under mild conditions. numberanalytics.comrsc.org This approach is particularly promising for large-scale, sustainable production. rsc.org

Scale-Up Considerations and Process Chemistry Aspects

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors. acs.orgacs.org

| Continuous Flow Chemistry | The use of continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. numberanalytics.com |

For the synthesis of this compound, the selection of coupling reagents and solvents for the amide formation step is a critical decision in process chemistry. While highly effective, some coupling reagents may be too expensive for large-scale use. researchgate.net Similarly, the choice of solvent will be dictated by a balance of solubility, reactivity, safety, and environmental impact. ucl.ac.uk

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 3-Methyl-4-(thiophene-2-amido)benzoic acid is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzoic acid and thiophene (B33073) rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The single proton of the amide (N-H) group would likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The methyl group protons would resonate in the upfield region (around δ 2.0-2.5 ppm). The carboxylic acid proton is highly deshielded and typically appears as a very broad signal far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would feature signals for the two carbonyl carbons (one for the amide and one for the carboxylic acid) at the most downfield positions (δ 160-180 ppm). The sp²-hybridized carbons of the aromatic rings would appear in the δ 110-150 ppm range, while the methyl carbon would be found in the upfield region (δ 15-25 ppm). The number of distinct signals would confirm the molecular symmetry.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of substituents on both the thiophene and benzoic acid rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on analogous structures; actual experimental values may vary.)

Atom AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (br s, 1H)168.0 - 172.0
Amide (-CONH-)9.5 - 10.5 (br s, 1H)160.0 - 164.0
Amide Carbonyl (-C ONH-)-160.0 - 164.0
Thiophene Ring H7.0 - 8.0 (m, 3H)125.0 - 140.0
Benzoic Acid Ring H7.5 - 8.5 (m, 3H)115.0 - 145.0
Methyl Group (-CH₃)2.2 - 2.5 (s, 3H)18.0 - 22.0

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net The N-H stretch of the secondary amide is expected around 3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching region is particularly informative, with the carboxylic acid C=O appearing around 1700 cm⁻¹ and the amide C=O (Amide I band) appearing around 1660 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while the C-S stretching of the thiophene ring typically appears at lower wavenumbers. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The C=C and C=S vibrations of the thiophene ring are expected to be prominent. While the O-H stretch is weak in the Raman spectrum, the C=O stretches are typically observable.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are representative values based on analogous structures; actual experimental values may vary.)

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group
O-H Stretch3300-2500 (very broad)Weak / Not observedCarboxylic Acid
N-H Stretch~3300 (sharp/medium)~3300Amide
Aromatic C-H Stretch3100-30003100-3000Aromatic Rings
C=O Stretch~1700 (strong)~1700Carboxylic Acid
C=O Stretch (Amide I)~1660 (strong)~1660Amide
Aromatic C=C Stretch1600-1450 (multiple bands)1600-1450 (strong)Aromatic Rings
N-H Bend (Amide II)~1550Weak / Not observedAmide
C-S Stretch850-650850-650Thiophene

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

For this compound (MW = 261.30), a high-resolution mass spectrometry (HRMS) analysis would be used to confirm the elemental composition (C₁₃H₁₁NO₃S). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value of 261.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways would include:

Loss of a hydroxyl radical: A peak at m/z 244 (M-17) corresponding to the loss of •OH from the carboxylic acid group.

Loss of the carboxyl group: A peak at m/z 216 (M-45) from the loss of the •COOH radical. nist.gov

Amide bond cleavage: Cleavage of the C-N amide bond can occur in two ways.

Formation of the thiophene-2-carbonyl cation (m/z 111). This is often a very stable and prominent acylium ion.

Formation of the protonated 4-amino-3-methylbenzoic acid fragment (m/z 151).

Phenyl cation fragmentation: The benzoyl-type fragments can further lose carbon monoxide (CO, 28 Da) to produce corresponding phenyl cations. mpg.de

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.

A typical method would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with an acid modifier such as 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. Detection would be performed using a UV detector, likely set at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve would be generated using certified reference standards of the compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsional angles.

For this compound, this technique would confirm the connectivity established by NMR and MS. It would also reveal the conformation of the molecule, such as the dihedral angle between the planes of the benzoic acid and thiophene rings. A key structural feature often observed in the solid state for carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.net The analysis would also detail other intermolecular interactions, such as N-H···O hydrogen bonds involving the amide group or π–π stacking between the aromatic rings, which govern the crystal packing. nih.govresearchgate.net

Table 3: Representative Crystallographic Data Parameters (Note: These are hypothetical values for illustrative purposes, as no public crystal structure exists for this compound.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)14.0
β (°)95.0
Volume (ų)1240
Z (molecules/unit cell)4
Key InteractionsCarboxylic acid dimer (O-H···O), Amide chain (N-H···O)

Computational Chemistry and Theoretical Studies on 3 Methyl 4 Thiophene 2 Amido Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool in computational chemistry for studying the molecular and electronic properties of compounds like thiophene-2-carboxamide derivatives. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and determine various electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For a molecule like 3-Methyl-4-(thiophene-2-amido)benzoic acid, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and amide groups and the sulfur atom of the thiophene (B33073) ring, indicating these as sites for electrophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a defined environment (like a solvent), MD can provide detailed insights into its conformational flexibility, stability, and intermolecular interactions. For a molecule with several rotatable bonds, such as this compound, MD simulations can explore its potential conformational space and identify the most stable, low-energy structures. These simulations are crucial for understanding how the molecule might interact with biological targets, such as proteins, by revealing its dynamic behavior and preferred binding conformations. mdpi.com Studies on similar thiophene carboxamides have used MD simulations to assert the stability of ligand-protein complexes, which is a critical aspect of drug design. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization in the Solid State

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, this method generates a unique surface for each molecule. The surface is colored based on the distances between the molecule's surface and the nuclei of neighboring atoms, highlighting regions of close contact.

Theoretical Insights into Reactivity and Selectivity Profiles

DFT calculations provide several global and local reactivity descriptors that offer theoretical insights into a molecule's reactivity and selectivity.

Local Descriptors: Fukui functions and dual descriptors can be used to identify the most reactive sites within the molecule, predicting where it is most susceptible to electrophilic, nucleophilic, or radical attack. This information is invaluable for understanding reaction mechanisms and predicting the outcomes of chemical reactions involving the molecule.

For this compound, these theoretical calculations could predict the most likely sites for substitution or other chemical modifications, guiding synthetic efforts.

Chemical Reactivity, Derivatization, and Analog Design

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives through well-established organic reactions. The steric hindrance imposed by the adjacent methyl group and the bulky thiophene-2-amido substituent may influence reaction rates and require specific reagents for efficient conversion.

Key interconversions include:

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions (e.g., Fischer-Speier esterification using H₂SO₄) or by using coupling agents. libretexts.org For sterically hindered acids, conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol, is often a preferred method. masterorganicchemistry.com

Amide Formation: Further derivatization to secondary or tertiary amides can be achieved by activating the carboxylic acid, for instance with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. masterorganicchemistry.com This method is effective for creating a new amide bond under mild conditions. masterorganicchemistry.com Direct condensation with amines is also possible but typically requires high temperatures. dur.ac.ukyoutube.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-2-methyl-N-(thiophen-2-yl)benzamide, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Potential Functional Group Interconversions of the Carboxylic Acid Moiety

Reaction Reagents and Conditions Product
Esterification R-OH, H₂SO₄ (cat.), heat 3-Methyl-4-(thiophene-2-amido)benzoate ester
1. SOCl₂, 2. R-OH, pyridine (B92270) 3-Methyl-4-(thiophene-2-amido)benzoate ester
Amide Formation R¹R²NH, DCC or EDC N-substituted-3-methyl-4-(thiophene-2-amido)benzamide

| Reduction | 1. LiAlH₄, THF, 2. H₃O⁺ | [3-Methyl-4-(thiophene-2-amido)phenyl]methanol |

Modifications of the Thiophene (B33073) Ring: Substitution and Heteroatom Derivatization

The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. wikipedia.orgpharmaguideline.com In 3-Methyl-4-(thiophene-2-amido)benzoic acid, the thiophene is acylated at the C2 position. The amide nitrogen can delocalize its lone pair into the thiophene ring, making it highly activated towards further electrophilic attack. The substitution is strongly directed to the C5 position, which is para to the activating amide group and alpha to the sulfur atom. pharmaguideline.com

Common electrophilic substitution reactions on activated thiophenes include:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as DMF or acetic acid to yield the 5-halo-thiophene derivative.

Nitration: Nitration can be performed using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640), to avoid oxidation or degradation of the thiophene ring. The primary product would be the 5-nitro-thiophene analog, with the potential for the 4-nitro isomer as a minor product.

Friedel-Crafts Acylation: Introduction of an acyl group, typically at the C5 position, can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the reaction conditions must be carefully controlled to prevent side reactions due to the activating nature of the amide.

Table 2: Predicted Electrophilic Substitution Reactions on the Thiophene Moiety

Reaction Reagent Predicted Major Product
Bromination N-Bromosuccinimide (NBS) 3-Methyl-4-((5-bromothiophen-2-yl)carboxamido)benzoic acid
Nitration HNO₃ / Acetic Anhydride 3-Methyl-4-((5-nitrothiophen-2-yl)carboxamido)benzoic acid

| Acylation | RCOCl / AlCl₃ | 3-Methyl-4-((5-acylthiophen-2-yl)carboxamido)benzoic acid |

Structural Elucidation of Synthetic Intermediates and Side Products

The synthesis of this compound typically involves the acylation of 4-amino-3-methylbenzoic acid with an activated derivative of thiophene-2-carboxylic acid, most commonly thiophene-2-carbonyl chloride. The structural confirmation of the final product, along with key intermediates and potential side products, relies on spectroscopic methods such as NMR and IR spectroscopy.

Starting Material (4-Amino-3-methylbenzoic acid): In ¹H NMR, this would show characteristic signals for the aromatic protons, a singlet for the methyl group, and a broad singlet for the amine protons. nih.gov The IR spectrum would display N-H stretching bands for the primary amine and a characteristic C=O stretch for the carboxylic acid. nih.gov

Final Product (this compound): The ¹H NMR spectrum would confirm the formation of the amide bond, with a new downfield singlet for the amide N-H proton. The thiophene protons would appear as distinct signals. In the ¹³C NMR spectrum, the appearance of two carbonyl signals (amide and carboxylic acid) would be evident. The IR spectrum would show a new amide C=O stretching band in addition to the carboxylic acid C=O band.

Potential Side Product: A possible side product could arise from the reaction of the amine with two equivalents of thiophene-2-carbonyl chloride if the stoichiometry is not carefully controlled, leading to the formation of a di-acylated amine (an imide). This would be identifiable by the absence of the amide N-H proton signal in the ¹H NMR spectrum and a shift in the carbonyl signals in the ¹³C NMR and IR spectra.

Table 3: Key Spectroscopic Data for Structural Elucidation

Compound ¹H NMR Key Signals (Predicted, ppm) ¹³C NMR Key Signals (Predicted, ppm) IR Key Stretches (cm⁻¹)
4-Amino-3-methylbenzoic acid ~7.8-6.7 (Ar-H), ~4.0 (br s, NH₂), ~2.2 (s, CH₃) ~168 (C=O), ~150-115 (Ar-C) 3500-3300 (N-H), 3300-2500 (O-H), ~1680 (C=O)
Thiophene-2-carbonyl chloride ~7.9-7.2 (Thiophene-H) ~160 (C=O), ~140-128 (Thiophene-C) ~1750 (C=O, acyl chloride)

| This compound | ~9.9 (s, NH), ~8.0-7.2 (Ar-H, Thiophene-H), ~2.3 (s, CH₃) | ~168 (C=O, acid), ~162 (C=O, amide) | 3300 (N-H), 3300-2500 (O-H), ~1680 (C=O, acid), ~1650 (C=O, amide) |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound can be guided by structure-activity relationship (SAR) studies to explore how modifications to different parts of the molecule affect its biological properties. Thiophene carboxamide scaffolds are found in many medicinally active compounds. mdpi.comnih.govresearchgate.netnih.gov The design strategy can focus on three main regions of the molecule.

Benzoic Acid Ring:

Methyl Group: The position of the methyl group can be altered (e.g., to the 5- or 6-position) or it can be replaced with other small alkyl or electron-withdrawing/donating groups (e.g., -Cl, -F, -OCH₃) to probe steric and electronic effects.

Carboxylic Acid: This group can be replaced with bioisosteres such as a tetrazole, sulfonic acid, or phosphonic acid to modulate acidity, solubility, and receptor interactions.

Thiophene Ring:

Substitution: As discussed in section 5.2, introducing substituents at the C4 and C5 positions of the thiophene ring (e.g., halogens, alkyl, aryl groups) can significantly alter the molecule's electronic properties and shape. nih.gov

Ring Variation: The thiophene ring itself could be replaced with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) to investigate the role of the sulfur heteroatom.

Amide Linker:

N-Alkylation: The amide nitrogen can be alkylated (e.g., N-methylation) to remove the hydrogen bond donor capability and introduce conformational constraints.

Linker Reversal or Extension: A retro-amide or the insertion of a methylene (B1212753) bridge (e.g., -CH₂-NH-CO-) could be explored to alter the orientation and flexibility of the two aromatic rings relative to each other.

Table 4: Strategies for Analogue Design

Modification Site Rationale Example Modification
Benzoic Acid Ring Explore electronic/steric effects Replace 3-methyl with 3-chloro
Modulate acidity and polarity Replace -COOH with a tetrazole ring
Thiophene Ring Enhance binding interactions/potency Introduce a bromo group at the 5-position
Investigate role of the heteroatom Replace thiophene with furan

| Amide Linker | Remove H-bond donor capacity | N-methylation of the amide |

The synthesis of these analogs would follow established chemical routes, often starting from appropriately substituted anilines or benzoic acids and coupling them with the desired heterocyclic carboxylic acids. nih.govresearchgate.net

Mechanistic Studies of Derivatization Reactions

The derivatization reactions of this compound proceed through well-understood mechanistic pathways.

Mechanism of Amide Formation: The synthesis of the parent compound from 4-amino-3-methylbenzoic acid and thiophene-2-carbonyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often by a mild base like pyridine or another molecule of the amine, yields the neutral amide product. masterorganicchemistry.com

Mechanism of Esterification (Acid-Catalyzed): In a Fischer esterification, the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by an alcohol. The resulting tetrahedral intermediate undergoes proton transfer, creating a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. libretexts.org

Mechanism of Electrophilic Aromatic Substitution (on Thiophene): For an electrophilic substitution like bromination on the thiophene ring, the electrophile (Br⁺, generated from NBS) is attacked by the electron-rich π-system of the thiophene ring, typically at the C5 position. youtube.com This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the sulfur atom. In the final step, a base removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the 5-bromo substituted product.

Molecular Interaction Mechanisms and Mechanistic Biology in Vitro/in Silico Focus

Computational Docking Studies with Relevant Biological Macromolecules

Computational docking has been a pivotal tool in understanding the binding modes of thiophene-based inhibitors, including structures analogous to 3-Methyl-4-(thiophene-2-amido)benzoic acid, with various protein targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing critical information on binding affinity and the nature of the interactions.

Notably, docking studies have been instrumental in the design of substituted thiophenes as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.govresearchgate.net For a series of tetra-substituted thiophenes, computational docking was used as a visualization tool to guide the design of compounds bearing the vicinal 4-fluorophenyl/4-pyridyl rings, which are common motifs in p38α MAPK inhibitors. nih.govresearchgate.net These studies often utilize protein crystal structures, such as PDB IDs 1BL7 and 2EWA for p38α MAPK, to score the binding of designed ligands. researchgate.net

In the context of other kinases, such as BMX and BTK, docking studies have helped to understand the orientation of thiophene-containing covalent inhibitors. nih.gov For instance, a thiophene (B33073) 2-carboxylic acid amide moiety was shown to orient in a way that facilitates interaction with key residues. nih.gov Similarly, docking simulations of thiophene derivatives with cyclooxygenase-2 (COX-2) have highlighted the importance of the thiophene ring's sulfur atom in enhancing binding through hydrophobic interactions. nih.gov Software like AutoDock is commonly employed for these simulations. nih.gov

The following table summarizes representative findings from computational docking studies on related thiophene and benzoic acid derivatives.

Target MacromoleculeKey Findings from Docking Studies on Analogous CompoundsReference
p38α MAPKVisualization guided the design of substituted thiophene inhibitors. nih.govresearchgate.net nih.govresearchgate.net
BMX and BTK KinasesA thiophene 2-carboxylic acid amide moiety can be pre-oriented for interaction. nih.gov nih.gov
Cyclooxygenase-2 (COX-2)The thiophene sulfur atom can enhance binding via hydrophobic interactions. nih.gov nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Docking studies elucidated the binding mode of 3-acetamido-4-methyl benzoic acid derivatives. nih.gov nih.gov
RhoA/ROCK PathwayA benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative showed a distinct binding pattern compared to a known covalent inhibitor. nih.govnih.gov nih.govnih.gov

In Vitro Studies of Molecular Recognition and Binding Affinities

In vitro assays are essential for validating the predictions from computational studies and quantifying the binding affinities of compounds. For thiophene-based inhibitors of p38α MAPK, fluorescence polarization binding assays have been employed to determine their binding affinity. nih.govresearchgate.net

One study revealed that a compound, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, exhibited a higher binding affinity for the active phosphorylated form of p38α MAPK compared to the inactive nonphosphorylated form, with a Kᵢ value of 0.6 μM for the active enzyme. nih.govresearchgate.net This finding underscores that the thiophene core is a viable scaffold for p38α MAPK inhibitors. nih.govresearchgate.net Further elaboration of this scaffold with a substituted phenyl ring led to analogs with low micromolar affinity for active p38α MAPK. nih.govresearchgate.net

In the context of dual inhibitors targeting BMX and BTK kinases, IC₅₀ values were determined to rank the potency of compounds. A cyclopentanoic amide and a compound with a thiophene 2-carboxylic acid amide moiety were identified as highly potent inhibitors of BMX with IC₅₀ values of 2 nM and 1 nM, respectively. nih.gov These compounds also demonstrated potent inhibition of BTK. nih.gov

The table below presents a summary of in vitro binding affinities for analogous compounds.

Compound ClassTargetAssay TypeKey Affinity DataReference
Substituted ThiophenesActive p38α MAPKFluorescence PolarizationKᵢ = 0.6 μM for 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine nih.govresearchgate.net
Thiophene 2-carboxylic acid amide derivativeBMX KinaseBiochemical AssayIC₅₀ = 1 nM nih.gov
Thiophene 2-carboxylic acid amide derivativeBTK KinaseBiochemical AssayPotent inhibition, similar to BMX nih.gov
Benzo[b]thiophene-2-carboxamidinesUrokinase-type plasminogen activator (uPA)Enzyme Inhibition AssayIC₅₀ values ranging from 70-320 nM nih.gov

Mechanistic Investigations of Enzyme Inhibition

Kinetic analyses provide deeper insights into the mechanism by which a compound inhibits an enzyme. For halo-substituted mixed ester/amide-based derivatives, which share structural motifs with this compound, kinetic studies have been performed to elucidate their inhibition of jack bean urease. semanticscholar.org The use of Lineweaver-Burk plots indicated that a particularly potent derivative acted as a mixed-type inhibitor. semanticscholar.org

For inhibitors of tyrosinase, kinetic studies have been used to determine the type of inhibition. For benzoic acid, it was identified as a competitive inhibitor. nih.gov The IC₅₀ value for benzoic acid against tyrosinase was determined to be 119 µM. nih.gov

The development of covalent inhibitors for protein kinases like BMX and BTK highlights another important mechanistic aspect. nih.gov High-affinity noncovalent interaction and proper pre-orientation of the inhibitor are crucial for the subsequent efficient formation of a covalent bond, which contributes to on-target specificity. nih.gov

Structural Basis of Ligand-Target Interactions

Understanding the structural basis of how a ligand binds to its target is fundamental for structure-based drug design. For thiophene derivatives, key interactions have been identified through various studies.

In the case of p38α MAPK inhibitors, the design often incorporates vicinal 4-fluorophenyl/4-pyridyl rings attached to a heterocyclic core like thiophene. nih.govresearchgate.net These groups are known to occupy specific hydrophobic pockets within the enzyme's active site. nih.govresearchgate.net Further modifications, such as adding a substituted phenyl ring, aim to probe a second hydrophobic pocket to enhance binding affinity. nih.govresearchgate.net

For covalent inhibitors of BMX and BTK, water-mediated hydrogen bonds have been observed to play a role in pre-orienting the Michael acceptor for the cysteine addition, a key step in covalent bond formation. nih.gov

In the context of COX-2 inhibitors, docking studies have revealed that the perpendicular orientation of thiophene and/or phenyl rings relative to the plane of imidazole (B134444) rings of histidine residues (His-386, His-388, and His-207) is significant for locking the inhibitor's geometry within the active site. nih.gov

The table below summarizes the key structural interactions for analogous compounds.

Target MacromoleculeKey Structural Interactions for Analogous CompoundsReference
p38α MAPKVicinal 4-fluorophenyl/4-pyridyl rings occupy hydrophobic pockets. nih.govresearchgate.net nih.govresearchgate.net
BMX and BTK KinasesWater-mediated hydrogen bonds assist in pre-orienting the Michael acceptor. nih.gov nih.gov
Cyclooxygenase-2 (COX-2)Perpendicular orientation of thiophene/phenyl rings relative to histidine residues. nih.gov nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Interactions within the active site were elucidated through docking. nih.gov nih.gov

Design Principles for Modulating Molecular Recognition

The design of more potent and selective inhibitors often relies on iterative cycles of design, synthesis, and testing, guided by an understanding of molecular recognition principles. For thiophene-based p38α MAPK inhibitors, a key design principle has been the modification of the core ring to a thiophene while retaining the essential 4-fluorophenyl and 4-pyridyl substituents. nih.govresearchgate.net Further optimization involves exploring different substituents to achieve stronger and more favorable interactions within the binding pocket. nih.govresearchgate.net

In the development of covalent kinase inhibitors, a crucial design principle is to balance the reactivity of the warhead with the non-covalent binding affinity to ensure on-target specificity. nih.gov The high-affinity non-covalent binding step is essential for efficient covalent bond formation. nih.gov

For benzoic acid derivatives, structural modifications such as the introduction of a methyl group can enhance metabolic stability. The thiophene ring itself can introduce π-stacking capacity, which is critical for enzyme inhibition. The synthesis of analogs with varying substituents and subsequent screening in enzyme inhibition assays, correlated with quantitative structure-activity relationship (QSAR) models, is a common strategy to refine the design.

Advanced Applications in Chemical Sciences Excluding Clinical/pharmacological

Utilization as a Molecular Building Block in Complex Organic Synthesis

3-Methyl-4-(thiophene-2-amido)benzoic acid is recognized and supplied by various chemical vendors as a molecular building block for organic synthesis. chemicalregister.combldpharm.com Its bifunctional nature, possessing both a carboxylic acid group and a thiophene-amide moiety, allows for a variety of chemical transformations. The carboxylic acid can undergo esterification or amidation to append new molecular fragments, while the aromatic rings can be subjected to further functionalization.

The synthesis of complex molecules often relies on the strategic use of such building blocks. For instance, thiophene-based trimers and other complex structures have been synthesized using thiophene-containing precursors. nih.gov The presence of both donor and acceptor groups within this compound makes it a candidate for creating extended π-conjugated systems. The general strategy involves the coupling of such building blocks to construct larger, more complex molecular architectures. nih.govnih.gov For example, similar thiophene-based carboxylic acids have been used in the solid-phase synthesis of peptides and other organic molecules. acs.org

The synthesis of various bioactive molecules and functional materials often starts with foundational structures like benzoic acid derivatives. preprints.org The specific structure of this compound, with its methyl and thiophene-amido substitutions, offers a pre-functionalized core that can direct the synthesis towards specific targets. The preparation of novel thiophene-arylamide derivatives often involves the condensation of thiophene (B33073) carboxylic acids with various amines, a reaction pathway for which this compound is well-suited for further modifications. nih.gov

Potential in Material Science: Optoelectronic or Supramolecular Assemblies

While direct studies on the material science applications of this compound are not extensively documented, the characteristics of its constituent parts suggest significant potential in optoelectronics and supramolecular chemistry. Thiophene-containing compounds are well-known for their electronic and optical properties, making them key components in organic electronics. mdpi.comnih.gov

Optoelectronic Properties:

The combination of a thiophene ring (an electron-rich moiety) and a benzoic acid derivative can create donor-π-acceptor (D-π-A) systems, which are fundamental to many optoelectronic materials. taylorfrancis.com The amide linkage provides a means to fine-tune the electronic communication between the donor and acceptor parts. Studies on similar thiophene-amide molecules have shown their potential utility in optoelectronic applications due to their optimal energy band gaps and solution processability. researchgate.net The electronic properties of such molecules can be further modulated by structural modifications, which is a key area of research in the development of materials for organic solar cells and light-emitting diodes. mdpi.comtaylorfrancis.com

Supramolecular Assemblies:

The amide group in this compound is capable of forming strong hydrogen bonds, a key interaction in the formation of well-ordered supramolecular structures. rsc.org The carboxylic acid group can also participate in hydrogen bonding, often forming dimers. These non-covalent interactions can guide the self-assembly of the molecules into one-, two-, or three-dimensional networks. Such ordered assemblies are of great interest in material science for applications ranging from crystal engineering to the fabrication of functional thin films. rsc.orgthieme-connect.com The interplay of hydrogen bonding and π-π stacking of the aromatic rings can lead to the formation of hierarchical structures with emergent properties. rsc.org

Related Compound Class Observed Properties/Applications Relevance to this compound Reference(s)
Thiophene-based D-A heterocyclesOptoelectronic properties, potential for use in organic solar cells and nonlinear optical devices.The D-A nature of the target compound suggests similar potential. taylorfrancis.com
Triphenylamine-thiophene-amide moleculesSolution processable, optimal energy band gap for optoelectronic applications.The thiophene-amide moiety is a key feature for these properties. researchgate.net
Side-chain conjugated thiophene copolymersFormation of self-assemblies through hydrogen bonding and dipole-dipole interactions.The amide and carboxylic acid groups can drive similar supramolecular assembly. rsc.org
Thiophene-based materialsSupramolecular nanostructured materials with optoelectronic functions.The target compound is a building block for such materials. thieme-connect.com

Applications in Analytical Chemistry: Reagents or Sensor Components

Thiophene derivatives have been extensively utilized in the development of chemosensors for the detection of various ions and molecules. researchgate.net The thiophene ring can act as a signaling unit in fluorescent or colorimetric sensors. While there are no specific reports on the use of this compound as an analytical reagent, its structural motifs are present in known chemosensors.

For instance, a novel thiophene-based fluorescent chemosensor was developed for the detection of Zn2+ and CN-. nih.govmdpi.com This sensor incorporates a thiophene-amide structure, where the coordination of the metal ion or the interaction with the anion leads to a change in the fluorescence signal. nih.govmdpi.com The amide and other heteroatoms in such molecules can act as binding sites for the target analyte.

The general principle behind these sensors is that the binding event alters the electronic properties of the molecule, leading to a measurable change in its absorption or emission spectrum. The design of such sensors often involves the strategic placement of binding sites and signaling units. This compound, with its potential coordination sites (amide oxygen, thiophene sulfur, and carboxylic acid), could be a valuable precursor for the synthesis of new selective chemosensors. The carboxylic acid group could also be used to anchor the sensor to a solid support for the development of heterogeneous sensing systems.

Sensor Type Target Analyte Sensing Mechanism Relevance to this compound Reference(s)
Fluorescent ChemosensorZn2+ and CN-Fluorescence "turn-on" upon binding.Contains a thiophene-amide core structure. nih.govmdpi.com
Fluorescent ProbeHeavy-metal ions (Zn2+, Cd2+, etc.)"Turn-on" fluorescence with a large spectral shift.Utilizes a thiophene-thiophene conjugate with chelating atoms. acs.org
Thin-film Fluorescent ChemosensorMethamphetamine VaporFluorescence enhancement induced by thiophene-amine interaction.Highlights the role of the thiophene ring in sensing applications. researchgate.net

Exploration of Catalytic Properties or Ligand Development for Metal Complexes

The structural features of this compound make it an interesting candidate for the development of ligands for metal-catalyzed reactions. The presence of multiple potential donor atoms (N, O, S) allows for various coordination modes to a metal center. Thiophenes are known to coordinate to transition metals, and the amide group can also act as a binding site. researchgate.net

Complexes of metals with ligands containing thiophene and amide functionalities have been synthesized and studied. For example, complexes of Zn(II), Cu(II), and Co(II) with N-(2-pyridyl)-3-thienylalkyl-carboxamide have been prepared and characterized. nih.gov In these complexes, the ligand coordinates to the metal through the carbonyl oxygen and the pyridine (B92270) nitrogen. While the thiophene sulfur does not coordinate in this specific case, its presence can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.

Furthermore, thiophene-containing ligands have been used in rare-earth metal complexes for the polymerization of butadiene. acs.org The performance of these catalysts was found to be dependent on the substituents on the ligand, highlighting the importance of ligand design. Palladium complexes with sulfur-containing N-heterocyclic carbene ligands have also been shown to be effective catalysts for various cross-coupling reactions. nih.gov

The carboxylic acid group on this compound could also play a role in catalysis, either by acting as a secondary coordination site to create a pincer-type ligand or by participating in substrate recognition through hydrogen bonding in supramolecular catalysis. nih.gov

Role in Mechanistic Probes for Biochemical Pathways (in vitro only)

While direct use of this compound as a mechanistic probe has not been reported, derivatives of thiophene-amides have been synthesized and evaluated in vitro for their biological activities, which can provide insights into their potential as probes. For instance, novel thiophene-arylamide derivatives have been designed as inhibitors of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis. nih.gov In such studies, these compounds serve as probes to understand the structure-activity relationships and the binding interactions within the enzyme's active site.

Similarly, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated in vitro as anticancer agents targeting the RhoA/ROCK pathway. nih.govnih.gov These studies, while focused on therapeutic potential, inherently use the compounds as probes to investigate the roles of specific cellular signaling pathways. The inhibitory activity of these compounds on specific enzymes or pathways in an in vitro setting helps to elucidate the mechanisms of these biological processes.

Given that this compound can be systematically modified, it could serve as a scaffold to develop a library of compounds for screening against various biological targets in vitro. By observing how systematic changes to the molecule's structure affect its activity, researchers can gain a deeper understanding of the biochemical pathways involved. For example, thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities, with structure-activity relationship studies providing clues about their mechanism of action. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules based on the 3-Methyl-4-(thiophene-2-amido)benzoic acid scaffold. Instead of relying solely on chemical intuition and laborious trial-and-error synthesis, researchers can leverage algorithms to navigate the vast chemical space and identify derivatives with optimized properties.

ML models can be trained on existing data from thiophene-containing compounds to predict a wide range of characteristics. researchgate.netwpi.edu These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can establish robust correlations between structural features and specific outcomes. nih.gov For instance, a model could be developed to predict the electronic properties, solubility, or binding affinity of new analogs of this compound by systematically modifying its substituents. This predictive power saves significant time and resources in the selection of promising candidate compounds for synthesis. nih.govnih.gov

Generative AI models represent another frontier. These algorithms can design entirely new molecules from scratch that are predicted to have desired properties, while still retaining the core this compound framework. By defining a target property profile, researchers could generate a library of virtual compounds with a high probability of success, accelerating the discovery of molecules for applications in materials science or as functional chemical probes.

Model/TechniqueApplication in Designing DerivativesPotential Outcome for the Scaffold
Quantitative Structure-Property Relationship (QSPR) Predict physical and chemical properties (e.g., solubility, melting point, electronic properties). researchgate.netRapidly screen virtual derivatives for desired material characteristics.
Deep Learning Neural Networks Analyze complex, non-linear relationships in large datasets of thiophene (B33073) compounds to predict bioactivity or material performance. researchgate.netIdentify non-obvious structural modifications to enhance functionality.
Generative Adversarial Networks (GANs) Generate novel molecular structures based on the thiophene-amide framework that are optimized for a specific target property.Discovery of completely new compounds with superior performance profiles.
Ligand-Based Virtual Screening Screen large virtual libraries to find molecules with similar properties to a known active compound. nih.govEfficiently identify new derivatives with potentially similar or improved functions.

Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

While established methods for forming the amide bond and modifying the aromatic rings of this compound exist, future research will focus on developing more efficient, sustainable, and versatile synthetic strategies.

One major area of development is the use of metal-catalyzed cross-coupling reactions for late-stage functionalization. nih.gov Techniques like C-H activation could allow for the direct introduction of new functional groups onto the thiophene or benzene (B151609) rings without the need for pre-functionalized starting materials, a process that is often multi-stepped and generates significant waste. researchgate.net This would enable the rapid creation of a diverse library of analogs from a common intermediate.

Flow chemistry is another emerging methodology poised to enhance the synthesis of this compound and its derivatives. polimi.it Performing reactions in continuous-flow reactors offers superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. polimi.it Furthermore, green chemistry principles are becoming increasingly important. Future synthetic routes will likely prioritize the use of environmentally benign solvents, reduce the number of synthetic steps, and employ catalytic systems to minimize waste. mdpi.comnih.gov For example, enzymatic transformations, which operate under mild conditions, could be explored for the selective synthesis or modification of the molecule. nih.gov

Synthetic ApproachAdvantages for the ScaffoldExample Reaction Type
C-H Activation/Functionalization Fewer synthetic steps, direct modification of the core structure, reduced waste. researchgate.netPalladium- or rhodium-catalyzed direct arylation of the thiophene ring.
Flow Chemistry Enhanced reaction control, improved safety, scalability, potential for automation. polimi.itContinuous amidation of 3-methyl-4-aminobenzoic acid with a thiophene-2-carbonyl derivative in a microreactor.
Photoredox Catalysis Mild reaction conditions, access to unique reactive intermediates, high functional group tolerance. acs.orgLight-induced Minisci-type reaction to add alkyl groups to the thiophene ring.
Enzymatic Synthesis High selectivity, mild and environmentally friendly conditions, reduced byproducts. nih.govLipase-catalyzed amidation to form the central amide bond.

High-Throughput Screening Techniques for Non-Biological Applications

While many thiophene amides are explored for biological activity, a significant future direction for this compound is the investigation of its potential in non-biological areas, such as materials science. High-throughput screening (HTS) will be crucial in this endeavor. youtube.com HTS allows for the rapid testing of thousands of compounds for a specific physical or chemical property, dramatically accelerating the discovery process. acs.org

Other potential applications include the development of novel sensors, where the binding of an analyte to the molecule would induce a measurable change in fluorescence or color. HTS could rapidly identify which derivative shows the highest sensitivity and selectivity for a particular target.

Development of Advanced Computational Models for Predictive Chemistry

Future research will likely employ DFT and other advanced computational methods to:

Predict Reaction Outcomes: Simulate potential reaction pathways to predict the feasibility and selectivity of new synthetic routes before attempting them in the lab.

Elucidate Electronic Properties: Calculate the HOMO-LUMO energy gap, which is crucial for predicting a molecule's potential in electronic applications like semiconductors. nih.govnih.gov

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Model Intermolecular Interactions: Understand how molecules of this compound might self-assemble in the solid state, which is critical for designing crystalline materials with specific properties.

These predictive models reduce the reliance on costly and time-consuming experiments, allowing researchers to focus their efforts on the most promising avenues. wpi.edu

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gap, molecular electrostatic potential. nih.govresearchgate.netPredicts reactivity, stability, and suitability for electronic materials.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excited state properties.Essential for designing dyes, photosensitizers, and optical materials.
Molecular Dynamics (MD) Simulations Conformational flexibility, solvent effects, self-assembly behavior. nih.govProvides insight into the compound's behavior in different environments and its potential to form ordered structures.
Ab Initio Calculations Highly accurate energy and structural predictions.Provides benchmark data for validating faster computational methods.

Exploration of Unconventional Reactivity and Transformation Pathways

The aromatic systems of this compound—the thiophene and benzene rings—are typically known for electrophilic substitution reactions. nih.gov However, a burgeoning area of chemical research is the exploration of unconventional reactivity to forge new chemical bonds and structures that are inaccessible through traditional methods.

For this specific compound, future studies could investigate:

Ring-Opening Reactions: Under specific catalytic conditions, the thiophene ring can undergo ring-opening, providing access to linear, highly functionalized structures that would be difficult to synthesize otherwise.

Dearomatization Reactions: The controlled partial or complete reduction of the benzene or thiophene ring can transform the flat, aromatic molecule into a three-dimensional scaffold, opening up new structural possibilities and properties.

Unusual Coupling Reactions: Exploring the reactivity of the sulfur atom in the thiophene ring, which is generally considered unreactive, could lead to novel transformations. wikipedia.orgresearchgate.net For example, specific catalysts might enable nucleophilic addition to the sulfur atom, leading to ring expansion or rearrangement. researchgate.net

Mechanochemical Activation: Using mechanical force (e.g., ball milling) instead of solvents and heat to drive reactions can sometimes lead to different products or improved yields, representing a green and unconventional synthetic approach.

These explorations into uncharted chemical reactivity could unlock entirely new classes of compounds derived from the this compound scaffold, with novel architectures and functions.

Q & A

Q. What metabolomics approaches can identify in vivo degradation products?

  • Workflow : Administer the compound in rodent models and analyze plasma/urine via UPLC-QTOF-MS to detect glucuronidated or oxidized metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.